5-Azido Uridine
Overview
Description
5-Azido Uridine: is a modified nucleoside where an azido group is attached to the fifth position of the uridine molecule
Mechanism of Action
Target of Action
5-Azidouridine is a chemical analogue of the cytosine nucleoside present in DNA and RNA . The primary target of 5-Azidouridine is DNA methyltransferase , an enzyme that plays a crucial role in the methylation of DNA . This methylation is a key process in gene expression, cellular differentiation, and maintaining genomic stability.
Mode of Action
5-Azidouridine exerts its effects through two main mechanisms. At low doses, it inhibits DNA methyltransferase, leading to hypomethylation of DNA . This hypomethylation can alter gene expression and disrupt the normal function of cells. At high doses, 5-Azidouridine incorporates itself into RNA and DNA, inducing cytotoxicity . This incorporation disrupts RNA metabolism and inhibits protein and DNA synthesis .
Biochemical Pathways
The incorporation of 5-Azidouridine into RNA and DNA disrupts the normal biochemical pathways of these molecules. This disruption can lead to changes in gene expression and the function of proteins synthesized from the affected RNA . The specific pathways affected can vary depending on the cell type and the specific genes that are hypomethylated.
Result of Action
The result of 5-Azidouridine’s action is a disruption in normal cellular processes, including RNA metabolism and protein synthesis . This disruption can lead to cell death, particularly in cancer cells that have aberrant DNA methylation patterns . Therefore, 5-Azidouridine has potential as an anti-neoplastic agent.
Biochemical Analysis
Biochemical Properties
5-Azidouridine has been synthesized as a model compound for studying nucleotide diphosphate sugar binding proteins . It interacts with various enzymes and proteins, including UDP-Glc pyrophosphorylase, which is involved in the synthesis of 5-azidouridine 5’-diphosphoglucose . The nature of these interactions involves the formation of enzyme-substrate complexes .
Cellular Effects
In cellular contexts, 5-Azidouridine has been found to have limited incorporation into cellular RNA . Its influence on cell function is primarily through its interactions with RNA metabolism, potentially disrupting protein synthesis .
Molecular Mechanism
The molecular mechanism of 5-Azidouridine involves its incorporation into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Studies have shown that it can form stable enzyme-substrate complexes with UDP-Glc and UTP .
Metabolic Pathways
5-Azidouridine is involved in pyrimidine metabolism. It is synthesized by coupling 5-azido-UTP and [32P]G1~-1-P using yeast UDP-glucose pyrophosphorylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide . Another approach involves the use of a Mitsonobu reaction with hydrazoic acid .
Industrial Production Methods: In industrial settings, the synthesis of 5-Azido Uridine can be scaled up using similar reaction conditions but optimized for larger batches. The use of solid-phase synthesis techniques, where the nucleoside is immobilized on a solid support, can also be employed to facilitate the production of modified nucleosides .
Chemical Reactions Analysis
Types of Reactions: 5-Azido Uridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amino group using hydrogenation.
Common Reagents and Conditions:
Staudinger Ligation: Uses phosphines to reduce azides to amines.
Major Products:
Triazole Products: Formed through click chemistry reactions with alkynes.
Amino Derivatives: Produced by the reduction of the azido group.
Scientific Research Applications
Chemistry: 5-Azido Uridine is used in click chemistry for the bioconjugation of nucleic acids and proteins. It serves as a versatile building block for the synthesis of complex molecules .
Biology: In biological research, this compound is employed for metabolic labeling of RNA, allowing for the tracking and imaging of RNA molecules within cells .
Medicine: The compound has potential therapeutic applications, including its use as a radiosensitizer in cancer treatment. It enhances the efficacy of radiotherapy by increasing the sensitivity of tumor cells to radiation .
Industry: this compound is used in the development of diagnostic tools and biosensors due to its ability to form stable conjugates with various reporter molecules .
Comparison with Similar Compounds
5-Azido-2’-deoxyuridine: Similar to 5-Azido Uridine but lacks the 2’-hydroxyl group.
8-Azidoadenosine Triphosphate: Another azido-modified nucleoside used in similar applications.
Uniqueness: this compound is unique due to its specific modification at the fifth position of the uridine molecule, which allows for selective and efficient bioconjugation reactions. Its ability to form stable triazole linkages through click chemistry makes it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPROYOABONMOS-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609998 | |
Record name | 5-Azidouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355028-82-8 | |
Record name | 5-Azidouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-azidouridine interact with its target proteins, and what are the downstream effects?
A1: 5-Azidouridine is a photoaffinity label. This means it binds to its target protein and, upon exposure to UV light, forms a stable covalent bond. [, , ] This covalent attachment allows researchers to identify the binding site of the nucleotide within the target protein. For example, 5-azidouridine diphosphate-glucose (5-N3UDP-Glc) was used to identify the UDP-glucose binding domain in sucrose-phosphate synthase (SPS). [, ] The covalent binding of the photoaffinity label allowed the isolation and identification of the specific peptide region within SPS responsible for binding UDP-glucose. []
Q2: What is the structural characterization of 5-azidouridine and its derivatives?
A2: 5-Azidouridine is a uridine analog where the 5-position hydrogen is replaced by an azido group (-N3). While the exact molecular formula and weight depend on the specific derivative, a common example is 5-azidouridine triphosphate (5-N3UTP). [] Spectroscopic data, such as UV-Vis absorbance and fluorescence, can be used to characterize these compounds and monitor their interactions with proteins.
Q3: Can you provide an example of how 5-azidouridine derivatives have been used to study specific enzymes?
A3: Researchers successfully employed a 5-azidouridine derivative to investigate a nucleolar endoribonuclease involved in ribosomal RNA processing. [] They incorporated 5-azidouridine into an RNA transcript containing the enzyme's target site. Upon UV irradiation, the 5-azidouridine formed a covalent bond with the enzyme, allowing the researchers to isolate and identify the enzyme through techniques like SDS-PAGE and UV cross-linking. []
Q4: What are the advantages of using 5-azidouridine derivatives as photoaffinity probes compared to other methods?
A4: 5-Azidouridine offers several advantages as a photoaffinity label. First, its structure closely resembles natural nucleotides, enabling it to bind specifically to nucleotide-binding sites. Second, the photoactivation step provides precise temporal control over covalent bond formation. Finally, the azido group exhibits high reactivity upon UV irradiation, leading to efficient cross-linking with the target protein. These characteristics make 5-azidouridine derivatives valuable tools for studying nucleotide-binding proteins and their functions.
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